

4-Hydroxypentanal: A Technical Guide to its Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hydroxypentanal**

Cat. No.: **B3052742**

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Introduction

4-Hydroxypentanal, a bifunctional organic molecule featuring both a hydroxyl and an aldehyde group, serves as a versatile intermediate in organic synthesis. Its unique structure, with a hydroxyl group at the gamma position relative to the carbonyl, allows for a characteristic intramolecular cyclization to form a stable cyclic hemiacetal. This technical guide provides an in-depth overview of the synthesis of **4-hydroxypentanal**, presenting key quantitative data, detailed experimental protocols for modern synthetic routes, and visualizations of reaction pathways. While the precise historical details of its initial discovery and first synthesis are not clearly documented in readily available literature, this guide focuses on established and contemporary methods relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **4-hydroxypentanal** is presented in the table below. This data is essential for its handling, purification, and characterization.

Property	Value
Molecular Formula	C ₅ H ₁₀ O ₂
Molecular Weight	102.13 g/mol
CAS Number	44601-24-3
Boiling Point	193.6 °C at 760 mmHg
Density	0.961 g/cm ³
Refractive Index	1.42
Flash Point	75 °C

Synthetic Approaches

While the first synthesis of **4-hydroxypentanal** is not definitively documented, several effective modern methods have been developed. These approaches leverage various starting materials and catalytic systems to achieve the target molecule. Below are detailed protocols for some of the key synthetic strategies.

Selective Oxidation of 1,4-Pentanediol

One common approach involves the selective oxidation of the primary alcohol in 1,4-pentanediol. This method requires a catalyst that can differentiate between the primary and secondary hydroxyl groups to avoid over-oxidation to a carboxylic acid or oxidation of the secondary alcohol.

Experimental Protocol:

- Reaction Setup: A stirred, temperature-controlled glass reactor equipped with a reflux condenser and an inert atmosphere (e.g., nitrogen or argon) is used.
- Reagents:
 - 1,4-Pentanediol

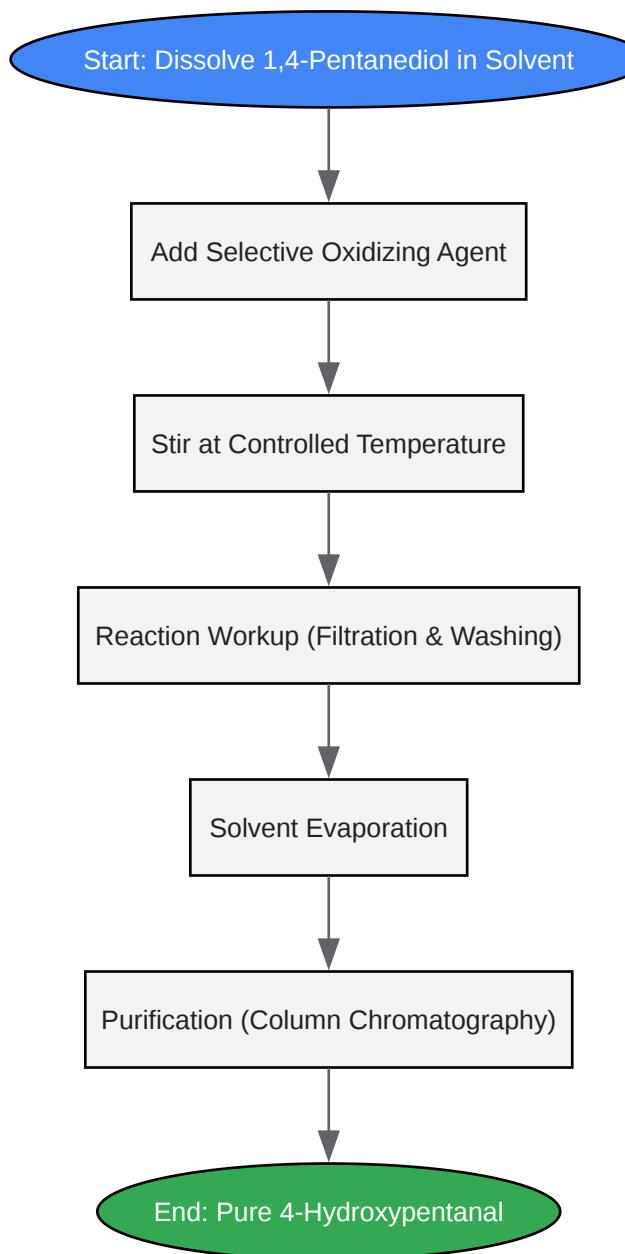
- Selective oxidizing agent (e.g., Pyridinium chlorochromate (PCC), or a more modern catalytic system).
 - Anhydrous solvent (e.g., Dichloromethane).
- Procedure:
- 1,4-Pentanediol is dissolved in the anhydrous solvent within the reaction vessel.
 - The selective oxidizing agent is added portion-wise to the solution while maintaining a controlled temperature, typically between 0 °C and room temperature, to manage the exothermic reaction.
 - The reaction mixture is stirred for a specified time until analysis (e.g., by Thin Layer Chromatography or Gas Chromatography) indicates the consumption of the starting material.
 - Upon completion, the reaction mixture is worked up. This typically involves filtration to remove the catalyst and any by-products, followed by washing the organic phase with aqueous solutions to remove any remaining reagents.
 - The organic solvent is removed under reduced pressure.
 - The crude product is then purified, commonly by column chromatography on silica gel, to yield pure **4-hydroxypentanal**.

Quantitative Data (Representative):

Parameter	Value
Yield	70-85%
Purity (post-purification)	>95%

Below is a diagram illustrating the workflow for the selective oxidation of 1,4-Pentanediol.

Workflow for Selective Oxidation of 1,4-Pentanediol

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Selective oxidation workflow.

Hydroformylation of 3-Buten-1-ol

Hydroformylation, also known as the oxo process, can be employed to introduce a formyl group (aldehyde) and a hydrogen atom across the double bond of an alkene. Starting from 3-buten-1-ol, this method can be tailored to produce **4-hydroxypentanal**.

Experimental Protocol:

- Reaction Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is required.
- Reagents:
 - 3-Buten-1-ol
 - Syngas (a mixture of carbon monoxide and hydrogen)
 - A rhodium or cobalt-based hydroformylation catalyst (e.g., Rh(acac)(CO)₂) with a suitable ligand (e.g., triphenylphosphine).
 - An appropriate solvent (e.g., toluene or THF).
- Procedure:
 - The autoclave is charged with 3-buten-1-ol, the solvent, and the catalyst system under an inert atmosphere.
 - The reactor is sealed and then pressurized with syngas to the desired pressure.
 - The mixture is heated to the reaction temperature and stirred vigorously to ensure good gas-liquid mixing.
 - The reaction is monitored by the uptake of syngas.
 - After the reaction is complete, the autoclave is cooled to room temperature and the excess pressure is carefully vented.
 - The reaction mixture is then processed to remove the catalyst, which may involve precipitation or extraction.

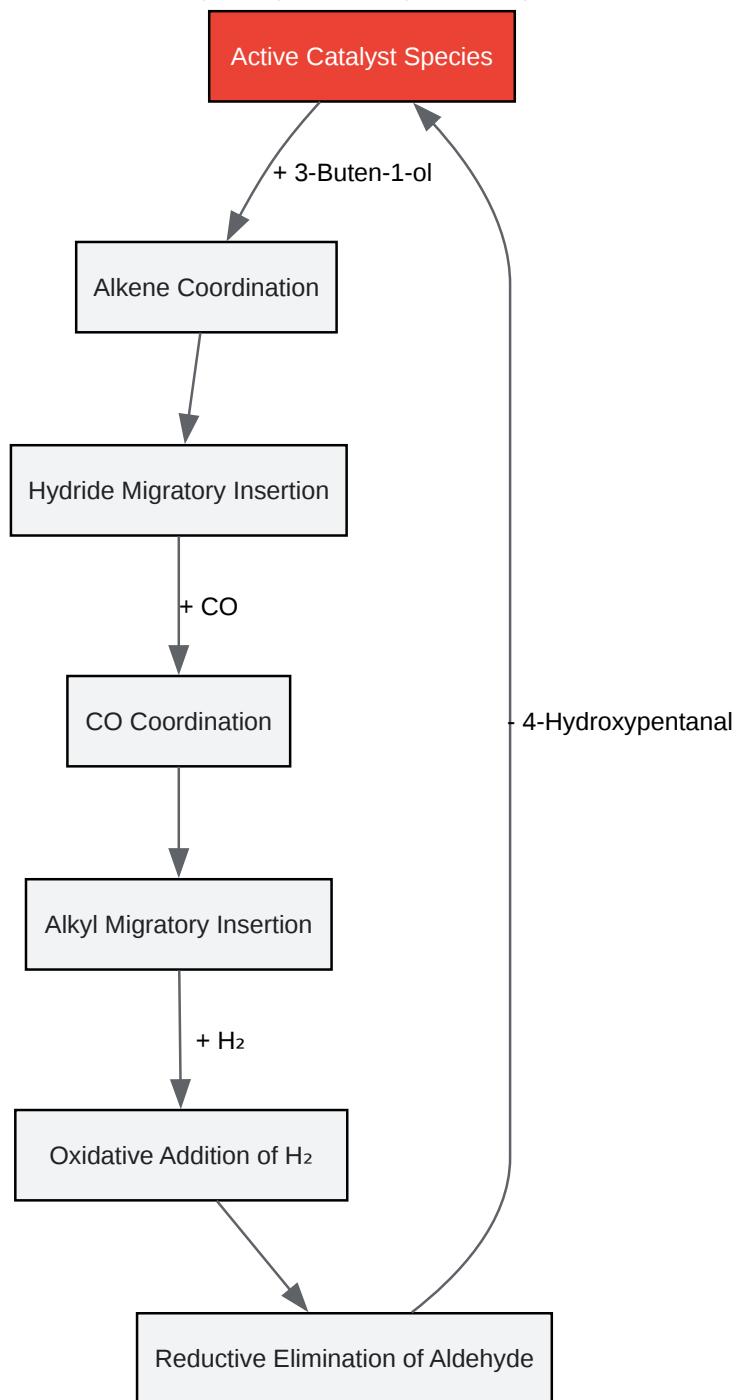
- The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation under reduced pressure or column chromatography.

Quantitative Data (Representative):

Parameter	Value
Yield	60-75%
Regioselectivity (linear:branched)	Varies with catalyst and conditions

The signaling pathway for this synthetic route is a catalytic cycle, as depicted below.

Catalytic Cycle for Hydroformylation

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Hydroformylation catalytic cycle.

Characterization Data

The structural elucidation of **4-hydroxypentanal** is typically performed using a combination of spectroscopic techniques. Below is a table summarizing the expected signals in ¹H and ¹³C NMR spectroscopy.

¹ H NMR	Chemical Shift (ppm, approx.)	Multiplicity	Integration
-CHO	9.7	Triplet	1H
-CH(OH)-	3.8	Multiplet	1H
-CH ₂ - (adjacent to CHO)	2.5	Multiplet	2H
-CH ₂ - (adjacent to CH(OH))	1.7	Multiplet	2H
-CH ₃	1.2	Doublet	3H

¹³ C NMR	Chemical Shift (ppm, approx.)
-CHO	202
-CH(OH)-	67
-CH ₂ - (adjacent to CHO)	43
-CH ₂ - (adjacent to CH(OH))	38
-CH ₃	23

Conclusion

4-Hydroxypentanal remains a valuable building block in synthetic organic chemistry. While the historical origins of its synthesis are not prominently documented, a range of reliable and efficient modern methods are available to researchers. The protocols and data presented in this guide offer a solid foundation for the synthesis, purification, and characterization of this important intermediate, facilitating its application in drug discovery and other areas of chemical

research. The dual functionality of **4-hydroxypentanal** ensures its continued relevance in the construction of complex molecular architectures.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com